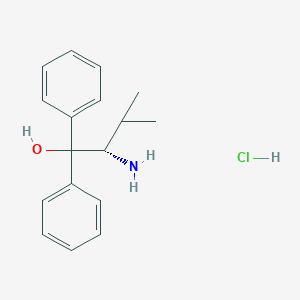

(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.ClH/c1-13(2)16(18)17(19,14-9-5-3-6-10-14)15-11-7-4-8-12-15;/h3-13,16,19H,18H2,1-2H3;1H/t16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFKYWFMBUVMWNG-NTISSMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20595342 | |

| Record name | (2S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130432-39-2 | |

| Record name | Benzenemethanol, α-[(1S)-1-amino-2-methylpropyl]-α-phenyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130432-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20595342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the complete structure elucidation of (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride, a chiral amino alcohol of significant interest in pharmaceutical development. The methodologies detailed herein are designed to establish not only the molecular constitution but also the absolute stereochemistry, a critical parameter for efficacy and safety in chiral active pharmaceutical ingredients (APIs).

Introduction: The Imperative of Stereochemical Precision

This compound belongs to the class of chiral β-amino alcohols, which are pivotal structural motifs in numerous natural products and APIs. The specific three-dimensional arrangement of the amino and hydroxyl groups around the chiral center is often fundamental to the molecule's interaction with biological targets like enzymes and receptors. Consequently, unambiguous confirmation of the (S)-configuration is a regulatory and scientific necessity.

This guide eschews a simplistic checklist approach. Instead, it presents a holistic, multi-technique strategy, explaining the causal logic behind the selection of each analytical method. The convergence of data from these orthogonal techniques provides a self-validating system for the unequivocal confirmation of the compound's structure and stereochemistry.

The Strategic Workflow for Structure Elucidation

The elucidation of a chiral molecule's structure is a multi-faceted process. It begins with confirming the basic connectivity of the atoms (the molecular constitution) and culminates in defining their precise spatial arrangement (the configuration). The workflow presented here is a logical progression of experiments, where each step builds upon the last to create a complete and validated structural picture.

Figure 1: A strategic workflow for the comprehensive structural elucidation of a chiral pharmaceutical compound.

Part 1: Elucidating the Molecular Constitution

Before tackling the complexities of stereochemistry, the fundamental atomic connectivity of the molecule must be established.

Mass Spectrometry (MS): The First Glimpse

Mass spectrometry provides the molecular weight and can offer clues to the molecular formula through high-resolution measurements. For (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol (the free base), the expected molecular weight is approximately 255.35 g/mol .[1][2]

-

Expected Data: In an electrospray ionization (ESI) mass spectrum, one would expect to observe a prominent ion at m/z 256.17, corresponding to the protonated molecule [M+H]⁺.

-

Causality: The choice of a soft ionization technique like ESI is crucial to minimize fragmentation and preserve the molecular ion, which is the primary piece of information sought at this stage.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within the molecule. The spectrum for the enantiomeric (R)-version of the free base, which is identical to the (S)-enantiomer's spectrum, provides a clear fingerprint of its structure.[3]

Table 1: Key IR Absorption Bands for 2-Amino-3-methyl-1,1-diphenylbutan-1-ol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Broad | O-H stretch (alcohol) |

| 3200 - 3400 | Medium | N-H stretch (primary amine) |

| 3000 - 3100 | Medium | Aromatic C-H stretch |

| 2850 - 3000 | Medium | Aliphatic C-H stretch |

| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretches |

| 1000 - 1250 | Strong | C-O stretch (alcohol) |

| 700 - 800 | Strong | Aromatic C-H bend |

-

Expertise in Interpretation: The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, which is expected in the solid or neat state of this molecule. The presence of both aliphatic and aromatic C-H stretches, along with the characteristic aromatic ring vibrations, corroborates the presence of the diphenyl and methylbutyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms. While a specific spectrum for the title compound is not publicly available, we can predict the expected signals and demonstrate the principles of interpretation using a simpler, related structure: (S)-(+)-2-Amino-3-methyl-1-butanol.[4]

¹H NMR provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule.

Table 2: Predicted ¹H NMR Signals for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2 - 7.6 | Multiplet | 10H | Aromatic protons (2 x C₆H₅) |

| ~4.5 - 5.0 | Singlet (broad) | 1H | OH |

| ~3.5 - 3.8 | Doublet | 1H | CH-N |

| ~2.0 - 2.3 | Multiplet | 1H | CH-CH₃ |

| ~0.9 - 1.1 | Doublet | 3H | CH₃ |

| ~0.7 - 0.9 | Doublet | 3H | CH₃ |

| ~8.0 - 8.5 | Singlet (broad) | 3H | NH₃⁺ (as hydrochloride salt) |

-

Causality in Prediction: The two phenyl groups are expected to produce a complex multiplet in the aromatic region. The proton attached to the nitrogen-bearing carbon (CH-N) would be a doublet due to coupling with the adjacent methine proton. The isopropyl group will give rise to a characteristic pattern of a multiplet for the single proton and two doublets for the diastereotopic methyl groups. The amine and hydroxyl protons are often broad and may exchange with deuterium in D₂O.

¹³C NMR spectroscopy provides a count of the unique carbon atoms and information about their chemical environment.

Table 3: Predicted ¹³C NMR Signals for this compound

| Chemical Shift (ppm) | Assignment |

| ~140 - 145 | Quaternary aromatic carbons (C-ipso) |

| ~125 - 130 | Aromatic CH carbons |

| ~75 - 80 | Quaternary carbon (C-OH) |

| ~55 - 60 | CH-N |

| ~30 - 35 | CH-CH₃ |

| ~18 - 22 | CH₃ carbons |

-

Self-Validation: The number of distinct signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. The chemical shifts provide corroborating evidence for the types of carbons present (aromatic, aliphatic, oxygen-bearing, etc.).[5]

A Correlation Spectroscopy (COSY) experiment would be performed to definitively establish the proton-proton coupling networks. For instance, it would show a correlation between the CH-N proton and the adjacent CH proton of the isopropyl group, confirming their connectivity.

Part 2: Unambiguous Stereochemical Assignment

With the molecular constitution confirmed, the next critical phase is to determine the absolute configuration at the chiral center.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity or enantiomeric excess (ee) of a chiral compound.[6][7]

Figure 2: A generalized workflow for the analysis of enantiomeric purity using chiral HPLC.

Experimental Protocol: Chiral HPLC Analysis

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is an excellent starting point, as these have broad applicability for amino alcohols.[8][9]

-

Mobile Phase: A typical mobile phase would consist of a mixture of hexane and a polar modifier like 2-propanol or ethanol. The ratio would be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: A dilute solution of this compound is prepared in the mobile phase. A racemic standard is also prepared to establish the retention times of both the (S) and (R) enantiomers.

-

Analysis: The sample is injected onto the HPLC system. The retention time of the major peak is compared to the retention times of the enantiomers from the racemic standard.

-

Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (S) and (R) enantiomers using the formula: ee (%) = [((S) - (R)) / ((S) + (R))] x 100.

-

Trustworthiness: The use of a racemic standard is a critical self-validating step. It proves that the chromatographic method is capable of separating the enantiomers and allows for the unambiguous assignment of the peak corresponding to the (S)-enantiomer.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[10] It is a powerful, non-destructive technique for probing the absolute configuration in solution.

-

Principle of Operation: An enantiomer will produce a characteristic CD spectrum, while its mirror image will produce a spectrum that is a mirror image of the first. A racemic mixture will produce no CD signal. The sign of the Cotton effects in the spectrum can often be correlated to a specific absolute configuration, especially when compared to structurally similar compounds of known stereochemistry or to theoretical calculations.[11][12]

-

Expected Outcome: For (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, the phenyl chromophores would be the primary contributors to the near-UV CD spectrum. The interaction of these chromophores with the chiral center would result in a characteristic spectrum. Based on empirical rules and studies of similar molecules, one might predict a specific sign (positive or negative) for the Cotton effects associated with the (S)-configuration. This prediction would then be confirmed by comparing the experimental spectrum to that of a reference standard or by quantum chemical calculations.

Single Crystal X-Ray Crystallography: The Definitive Answer

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[13]

Experimental Protocol: Single Crystal X-Ray Crystallography

-

Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent system (e.g., methanol, ethanol, acetonitrile/water) and allowed to slowly evaporate, or another crystallization technique like vapor diffusion is employed to grow diffraction-quality single crystals.

-

Data Collection: A selected crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms are determined (structure solution). The atomic positions and other parameters are then adjusted to best fit the experimental data (refinement).

-

Absolute Structure Determination: The absolute configuration is typically determined by analyzing anomalous dispersion effects (the Friedel pairs) in the diffraction data, leading to the calculation of the Flack parameter. A Flack parameter close to 0 for the assumed (S)-configuration confirms the assignment with high confidence.

-

Authoritative Grounding: The resulting crystal structure provides precise bond lengths, bond angles, and torsional angles, offering an unparalleled level of detail about the molecule's conformation in the solid state. This data is the ultimate validation of the structural assignments made by spectroscopic methods.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of this compound is not achieved by a single experiment but by the logical synthesis of data from multiple, orthogonal analytical techniques. Spectroscopic methods (MS, IR, NMR) first build the molecular framework. Then, chiroptical and chromatographic techniques (Chiral HPLC, CD) confirm the enantiomeric purity and provide strong evidence for the absolute configuration. Finally, single-crystal X-ray crystallography offers the definitive, unambiguous confirmation of the complete three-dimensional structure. This rigorous, self-validating approach ensures the highest level of scientific integrity and is essential for the development of safe and effective chiral pharmaceuticals.

References

-

Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0030027).

-

Appretech Scientific Limited. (n.d.). This compound.

-

PubChem. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol.

-

ResearchGate. (2017). Synthesis of new C3 symmetric amino acid- and aminoalcohol-containing chiral stationary phases and application to HPLC enantioseparations.

-

BenchChem. (n.d.). A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol.

-

Vibrant Pharma Inc. (n.d.). (S)-2-Amino-3,3-dimethyl-1,1-diphenyl-1-butanol.

-

MDPI. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

-

Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.

-

Phenomenex. (n.d.). Chiral HPLC Separations.

-

ChemicalBook. (n.d.). 1-AMINO-3-METHYLBUTANE HYDROCHLORIDE(541-23-1) 13C NMR spectrum.

-

ChemicalBook. (n.d.). (S)-(+)-2-Amino-3-methyl-1-butanol(2026-48-4) 1H NMR.

-

SpectraBase. (n.d.). (R)-(+)-2-amino-3-methyl-1,1-diphenyl-1-butanol - Optional[ATR-IR].

-

Merck. (n.d.). (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol.

-

ChemBK. (2024). (2S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol.

-

MDPI. (2022). Near-UV Circular Dichroism and Second-Derivative Fluorescence Spectroscopy as Complementary Tools for Studying Ligand–Albumin Interactions.

-

PubMed. (1976). Near-ultraviolet difference absorption and circular dichroism studies on partially synthetic ribonucleases S'.

-

Stanford University. (n.d.). Aromatic side-chain contribution to far-ultraviolet circular dichroism of helical peptides and its effect on measurement of helix propensities.

-

PubMed. (n.d.). Circular and linear dichroism spectroscopy for the study of protein-ligand interactions.

-

ChemicalBook. (n.d.). (1R,2S)-2-amino-3-methyl-1-phenylbutan-1-ol.

-

ResearchGate. (2023). Crystal structure of 2-amino-3-[2-(1,3,3-trimethyl-1,3-dihydro-indol-2-ylidene)-ethylideneamino]-but-2-enedinitrile, C17H17N5.

-

PubMed. (n.d.). Vibrational circular dichroism spectroscopy of selected oligopeptide conformations.

-

The Royal Society of Chemistry. (2014). Supplementary Information.

-

PubMed Central. (n.d.). Crystal structure of (1S,2R)-2-[(3R,4S)-3-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl]-1,2-diphenylethanol.

-

PubChemLite. (n.d.). (r)-(+)-2-amino-3-methyl-1,1-diphenyl-1-butanol.

-

SpectraBase. (n.d.). 3-(METHYLAMINO)-1-PHENYLBUTAN-1-OL;ERYTHRO-ISOMER - Optional[13C NMR].

-

PubChem. (n.d.). (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol.

-

ChemicalBook. (n.d.). 1-AMINO-3-METHYLBUTANE HYDROCHLORIDE(541-23-1) IR Spectrum.

-

PubChem. (n.d.). 3-Amino-3-methylbutan-1-ol.

-

Chemsrc. (n.d.). (S)-2-AMINO-3-METHYLBUTAN-1-OL HYDROCHLORIDE.

-

Sigma-Aldrich. (n.d.). 1-Amino-3-methylbutane hydrochloride.

Sources

- 1. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. (S)-(+)-2-Amino-3-methyl-1-butanol(2026-48-4) 1H NMR spectrum [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. Circular and linear dichroism spectroscopy for the study of protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Near-ultraviolet difference absorption and circular dichroism studies on partially synthetic ribonucleases S' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Crystal structure of (1S,2R)-2-[(3R,4S)-3-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-yl]-1,2-diphenylethanol - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (S)-diphenylvalinol hydrochloride

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-Diphenylvalinol Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the essential , a critical chiral building block in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices and provides robust, self-validating protocols for property characterization. By integrating foundational scientific principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the effective application and analysis of this important chemical entity.

Introduction and Strategic Importance

(S)-diphenylvalinol is a chiral amino alcohol, and its hydrochloride salt is often the preferred form for storage and handling due to its enhanced stability and crystallinity compared to the free base. The molecule's structural motif, featuring a diphenylcarbinol group adjacent to a chiral valine-derived backbone, makes it a valuable precursor for synthesizing highly effective chiral catalysts and auxiliaries. Its most notable application is in the preparation of Corey-Bakshi-Shibata (CBS) catalysts, which are instrumental in the asymmetric reduction of ketones to enantiomerically pure alcohols—a common transformation in the synthesis of active pharmaceutical ingredients (APIs).

A thorough understanding of the physicochemical properties of (S)-diphenylvalinol hydrochloride is not merely academic; it is a fundamental prerequisite for its successful application. Properties such as solubility dictate the choice of reaction solvents and formulation strategies, while spectroscopic data provides the fingerprint for identity confirmation and quality control. This guide provides the necessary framework for this characterization.

Core Physical Properties: A Foundation for Application

The physical properties of (S)-diphenylvalinol hydrochloride are the primary indicators of its identity, purity, and handling characteristics. As a hydrochloride salt, it is typically a stable, crystalline solid, which is advantageous for accurate weighing and storage.

Key Physical Descriptors

The principal physical properties are summarized below. These values are benchmarks for quality assessment.

| Property | Typical Value / Description | Significance & Rationale |

| Appearance | White to off-white crystalline powder | Visual inspection is the first-pass quality check. Color deviations may indicate impurities or degradation. |

| Melting Point | 203-205 °C (for analogous compounds)[1] | A sharp melting point range is a strong indicator of high purity. Broad ranges suggest the presence of impurities or solvent residue. |

| Solubility | Soluble in water and alcohols (e.g., methanol, ethanol); sparingly soluble in chlorinated solvents; practically insoluble in nonpolar solvents (e.g., hexanes, ether).[1][2][3] | Crucial for selecting appropriate solvents for reactions, purification (recrystallization), and formulation. The salt form enhances solubility in polar protic solvents. |

| Optical Rotation | Specific value dependent on concentration and solvent | As a chiral molecule, the specific optical rotation is a critical parameter for confirming the enantiomeric identity and purity ((S)-configuration). |

Experimental Protocols for Physical Characterization

The following protocols outline standard procedures for validating the physical properties of a given batch of (S)-diphenylvalinol hydrochloride.

-

Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Data Recording: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.

-

Causality: A slow heating rate near the melting point is essential for thermal equilibrium, ensuring an accurate reading. A sharp range (<2 °C) is indicative of high purity.

-

Solution Preparation: Accurately prepare a solution of (S)-diphenylvalinol hydrochloride of a known concentration (e.g., c = 1, in methanol). Ensure the solid is fully dissolved.

-

Instrument Calibration: Calibrate the polarimeter using a blank solvent cell.

-

Measurement: Fill the sample cell with the prepared solution, ensuring no air bubbles are in the light path. Place the cell in the polarimeter and record the observed rotation (α).

-

Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where 'l' is the path length of the cell in decimeters and 'c' is the concentration in g/mL. The temperature and wavelength (typically 589 nm, the sodium D-line) must be reported.

-

Trustworthiness: This measurement is a self-validating system for enantiomeric identity. The sign of the rotation (+ or -) and its magnitude must match the reference value for the (S)-enantiomer.

Caption: Workflow for Physical Property Validation.

Chemical and Spectroscopic Properties: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous structural confirmation of (S)-diphenylvalinol hydrochloride. Each technique offers a unique piece of the structural puzzle.

-

Molecular Formula: C₁₇H₂₂ClNO

-

Molecular Weight: 291.82 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. Spectra are typically recorded in DMSO-d₆ or D₂O.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: A complex multiplet between 7.2-7.5 ppm, integrating to 10 protons from the two phenyl rings.

-

Methine Protons (CH-N and CH-OH): Two distinct signals, with their chemical shifts and multiplicities dependent on the solvent and protonation state.

-

Isopropyl Protons: Due to the adjacent chiral center, the two methyl groups are diastereotopic and will appear as two distinct doublets around 0.8-1.0 ppm. The isopropyl methine will be a multiplet.

-

Hydroxyl (OH) and Ammonium (NH₂⁺) Protons: These appear as broad singlets and their chemical shifts are highly variable. They can be confirmed by a D₂O exchange experiment, in which these peaks disappear.

-

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms:

-

Aromatic Carbons: Multiple signals in the 125-145 ppm region.

-

Aliphatic Carbons: Signals corresponding to the two methine carbons and the three carbons of the isopropyl group in the 20-80 ppm region.

-

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

-

D₂O Exchange (Optional but Recommended): Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of signals confirms their assignment as labile OH and NH₂⁺ protons.

-

Causality: Using a high-field spectrometer enhances signal dispersion, which is critical for resolving the complex multiplets of the aromatic and aliphatic regions, ensuring accurate structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Expected Absorption Bands:

-

O-H and N-H Stretching: A very broad and strong band in the 3200-3400 cm⁻¹ region, characteristic of hydroxyl and ammonium groups involved in hydrogen bonding.

-

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals appear just below 3000 cm⁻¹, corresponding to the isopropyl and methine C-H bonds.

-

N-H Bending: A peak around 1600 cm⁻¹ is characteristic of an ammonium salt.

-

Aromatic C=C Bending: Sharp peaks around 1500 and 1450 cm⁻¹.

-

C-O Stretching: A strong signal in the 1050-1150 cm⁻¹ region.

-

-

Instrument Background: Record a background spectrum on the clean ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil.

-

Spectrum Acquisition: Collect the sample spectrum.

-

Data Analysis: Label the significant peaks and compare them to the expected absorption bands.

-

Trustworthiness: ATR-FTIR requires minimal sample preparation and provides a rapid, reliable fingerprint of the compound's functional groups, making it an excellent tool for identity verification.[4][5][6][7]

Mass Spectrometry (MS)

MS provides information about the mass of the molecule and its fragmentation patterns, further confirming the structure.

-

Ionization Technique: Electrospray Ionization (ESI) in positive ion mode is ideal for this polar, pre-charged molecule.

-

Expected Mass: In the mass spectrometer, the hydrochloride salt dissociates. The observed ion will be the protonated free base ([M+H]⁺). For the free base C₁₇H₂₁NO (exact mass ≈ 255.16), the expected m/z will be ~256.17 .

-

Fragmentation: Tandem MS (MS/MS) of the 256.17 ion would likely show characteristic losses, such as the loss of water (H₂O) or cleavage of the carbon-carbon bond between the two stereocenters. This fragmentation data is crucial for unambiguous identification.[8][9]

-

Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Chromatography: Inject the sample into an HPLC system (e.g., using a C18 column) coupled to the mass spectrometer. This step separates the analyte from any potential impurities.

-

MS Detection: Acquire data in full scan mode to detect the parent ion (m/z 256.17).

-

MS/MS Analysis (Optional): Perform a product ion scan on the parent ion to obtain the fragmentation pattern for structural confirmation.

-

Causality: Coupling liquid chromatography with mass spectrometry (LC-MS) is a self-validating system. The retention time from the LC provides one layer of identification, while the mass-to-charge ratio and fragmentation pattern from the MS provide definitive structural proof.[10][11][12]

Caption: Workflow for Spectroscopic and Structural Validation.

Chemical Stability and Reactivity

-

Stability: (S)-diphenylvalinol hydrochloride is significantly more stable to air and oxidation than its free amine counterpart. It is generally stable under standard storage conditions (cool, dry, dark). It can be hygroscopic and should be stored in a tightly sealed container.

-

Reactivity:

-

The primary site of reactivity is the ammonium ion. Treatment with a base (e.g., NaOH, Et₃N) will deprotonate the ammonium group to liberate the free amine, (S)-diphenylvalinol, which is often done in situ before its use in a reaction.

-

The hydroxyl group can undergo standard alcohol reactions, such as esterification or etherification, under appropriate conditions.

-

It is incompatible with strong oxidizing agents and strong bases.[13]

-

Relevance in Drug Discovery and Development

A complete characterization of (S)-diphenylvalinol hydrochloride is vital for its use in a regulated drug development environment.[14][15]

-

Process Chemistry: Precise knowledge of solubility and stability informs the design of scalable, reproducible synthetic routes for APIs.[16][17][18]

-

Analytical Development: The spectroscopic data (NMR, IR, MS) forms the basis for developing validated analytical methods (e.g., HPLC, LC-MS) to test the identity, purity, and strength of intermediates and final APIs.[19][20]

-

Formulation Science: Understanding properties like solubility and stability is critical when formulating a drug substance, as it can affect dissolution, bioavailability, and shelf-life.[21]

Conclusion

(S)-diphenylvalinol hydrochloride is more than a simple chemical reagent; it is a precision tool for asymmetric synthesis. Its utility is directly tied to its well-defined physical and chemical properties. The protocols and principles outlined in this guide provide the necessary framework for researchers and drug developers to rigorously verify the quality and identity of this compound. By employing these self-validating experimental workflows, scientists can ensure the integrity of their results, from small-scale laboratory synthesis to large-scale pharmaceutical production.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002043). Retrieved from [Link]

-

Mbous, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules. Retrieved from [Link]

-

European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

-

Jaigirdar, M. (2024). Excipient Reactivity and Drug Stability in Formulations. AAPS Newsmagazine. Retrieved from [Link]

-

Scientific Reports. (2015). A ligand-observed mass spectrometry approach integrated into the fragment based lead discovery pipeline. SciSpace. Retrieved from [Link]

-

ResearchGate. (2016). Applications for Drug Development. Retrieved from [Link]

-

MDPI. (n.d.). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. Retrieved from [Link]

- Google Patents. (n.d.). CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride.

-

PubMed Central. (n.d.). Synthesis of S-2-((S)-3-(4-chlorophenyl)-N′-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3)butanamide-d5, octa-deuterated JD5037. Retrieved from [Link]

-

PubChem. (n.d.). benzyl(S)-valinol. Retrieved from [Link]

-

National Institutes of Health. (n.d.). High‐throughput liquid chromatography‐vacuum differential mobility spectrometry‐mass spectrometry for the analysis of isomeric drugs of abuse in human urine. Retrieved from [Link]

-

SpectraBase. (n.d.). L-(+)-Valinol. Retrieved from [Link]

-

PMDA. (n.d.). INFRARED REFERENCE SPECTRA. Retrieved from [Link]

-

PubChem. (n.d.). Diphenhydramine Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Diphenoxylate Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Difenoxin Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Diphenidol Hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). infrared spectra of diphenhydramine hydrochloride (a) and its N-oxide.... Retrieved from [Link]

-

PubMed Central. (n.d.). Machine learning applications in drug development. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and crystal structure of ( S )-pindolol. Retrieved from [Link]

-

PubMed. (n.d.). Development and Validation of a Highly Sensitive Liquid chromatography/mass Spectrometry Method for Simultaneous Quantification of Lenalidomide and Flavopiridol in Human Plasma. Retrieved from [Link]

-

Clival Database. (n.d.). Drug Development Process. Retrieved from [Link]

-

MDPI. (n.d.). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectrum of compound V. Retrieved from [Link]

-

PubMed Central. (2017). Drug Design and Discovery: Principles and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of ranitidine hydrochloride by near IR spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). L-(+)-Valinol - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. Diphenylpyraline Hydrochloride | 132-18-3 [chemicalbook.com]

- 2. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 50-13-5 CAS MSDS (MEPERIDINE HYDROCHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. pmda.go.jp [pmda.go.jp]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. High‐throughput liquid chromatography‐vacuum differential mobility spectrometry‐mass spectrometry for the analysis of isomeric drugs of abuse in human urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of a highly sensitive liquid chromatography/mass spectrometry method for simultaneous quantification of lenalidomide and flavopiridol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Excipient Reactivity and Drug Stability in Formulations - AAPS Newsmagazine [aapsnewsmagazine.org]

- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 15. researchgate.net [researchgate.net]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Machine learning applications in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clinical Drug Development | Clinical Drug Trials - Clival Database [clival.com]

- 21. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol from L-Valine

This guide provides a comprehensive, technically detailed roadmap for the synthesis of the chiral amino alcohol, (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, commencing from the readily available chiral building block, L-valine. This valuable compound and its derivatives are frequently employed as chiral auxiliaries and catalysts in asymmetric synthesis, making a reliable and well-understood synthetic route essential for researchers in drug development and fine chemical synthesis.[1][2]

This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and rationale for key procedural choices, ensuring both practical utility and a deeper understanding of the synthesis.

Synthetic Strategy: A Convergent Approach

The synthesis of (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol from L-valine is a multi-step process that leverages the inherent chirality of the starting material to produce the target molecule in high enantiomeric purity. The overall strategy involves three key transformations:

-

Protection of the Amine and Carboxylic Acid Functionalities: The bifunctional nature of L-valine necessitates the protection of both the amino and carboxyl groups to prevent unwanted side reactions in the subsequent Grignard addition. The amino group is protected as a tert-butyloxycarbonyl (Boc) carbamate, which is stable under the basic conditions of the Grignard reaction but can be readily removed under mild acidic conditions.[3] The carboxylic acid is converted to its methyl ester to provide a suitable electrophilic site for the Grignard reagent.

-

Carbon-Carbon Bond Formation via Grignard Reaction: The core of this synthesis is the formation of the diphenylmethanol moiety. This is achieved through the addition of two equivalents of phenylmagnesium bromide to the N-Boc-L-valine methyl ester. The first equivalent adds to the ester to form a transient ketone intermediate, which is immediately attacked by the second equivalent to yield the tertiary alcohol.

-

Deprotection of the Amine Group: The final step involves the removal of the Boc protecting group under acidic conditions to unmask the primary amine and yield the final product, (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow from L-Valine.

Experimental Protocols

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| L-Valine | ≥98% | Sigma-Aldrich |

| Methanol (MeOH) | Anhydrous | Fisher Scientific |

| Trimethylchlorosilane (TMSCl) | ≥98% | Acros Organics |

| Di-tert-butyl dicarbonate ((Boc)₂O) | ≥97% | TCI America |

| Triethylamine (TEA) | ≥99% | VWR |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Phenylmagnesium bromide (PhMgBr) | 3.0 M in Diethyl Ether | Sigma-Aldrich |

| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific |

| Hydrochloric Acid (HCl) | Concentrated | VWR |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | - |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | - |

| Ethyl Acetate (EtOAc) | ACS Grade | - |

| Hexanes | ACS Grade | - |

Step 1: Synthesis of L-Valine Methyl Ester Hydrochloride

This initial step converts the carboxylic acid of L-valine into its corresponding methyl ester, facilitating the subsequent Boc protection and Grignard reaction. The use of trimethylchlorosilane in methanol is an efficient method for this transformation.[4]

Protocol:

-

Suspend L-valine (1.0 eq.) in anhydrous methanol (5-10 mL per gram of L-valine) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trimethylchlorosilane (1.5 eq.) dropwise to the stirred suspension.

-

Remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, during which the suspension will become a clear solution.

-

Remove the solvent under reduced pressure to yield a white solid.

-

The crude L-valine methyl ester hydrochloride can be used in the next step without further purification.

Step 2: Synthesis of N-Boc-L-Valine Methyl Ester

The protection of the amino group is crucial to prevent its reaction with the Grignard reagent. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in basic conditions and ease of removal under mild acidic conditions.

Protocol:

-

Dissolve the crude L-valine methyl ester hydrochloride (1.0 eq.) in anhydrous dichloromethane (DCM) (10-15 mL per gram).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (2.2 eq.) dropwise to neutralize the hydrochloride salt and deprotonate the amino group.

-

In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in a minimal amount of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-valine methyl ester as a colorless oil or a white solid. The product is often pure enough for the next step, but can be purified by column chromatography if necessary.

Step 3: Grignard Reaction for the Synthesis of N-Boc-(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol

This is the key carbon-carbon bond-forming step. Two equivalents of phenylmagnesium bromide are added to the N-Boc-L-valine methyl ester. It is critical to maintain anhydrous conditions throughout this procedure as Grignard reagents are highly reactive with water.[5][6]

Sources

- 1. CBS catalyst - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 4. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. bohr.winthrop.edu [bohr.winthrop.edu]

(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride CAS number

An In-Depth Technical Guide to (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol hydrochloride

Abstract

This technical guide provides a comprehensive overview of this compound (CAS Number: 130432-39-2), a pivotal chiral β-amino alcohol in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document delves into the compound's fundamental properties, its critical role as a chiral auxiliary in asymmetric synthesis, conceptual synthetic pathways, and essential quality control protocols. Furthermore, it offers detailed guidance on safe handling, storage, and hazard mitigation. The objective is to equip scientists with the necessary expertise to effectively and safely utilize this versatile building block in their research and development endeavors.

Introduction: A Keystone in Asymmetric Synthesis

This compound is a stereochemically defined compound that has garnered significant attention for its utility in controlling the stereochemical outcome of chemical reactions.[1] As a chiral auxiliary, it is temporarily incorporated into a prochiral substrate to direct subsequent transformations, leading to the preferential formation of one enantiomer over another.[1] This strategy is fundamental in pharmaceutical development, where often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even harmful.[2]

The structural features of this molecule—specifically, the defined stereocenter at the C2 position, the bulky diphenyl group, and the coordinating amino and hydroxyl functionalities—create a rigid and predictable steric environment. This environment effectively shields one face of the reactive center, compelling reagents to approach from the less hindered face, thereby inducing high levels of asymmetry. Its application is analogous to other well-established auxiliaries, serving as a powerful tool for constructing complex, enantiomerically pure molecules.[3]

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is the foundation of its successful application. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 130432-39-2 | [] |

| IUPAC Name | (2S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol;hydrochloride | [] |

| Synonyms | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol hydrochloride | [] |

| Molecular Formula | C₁₇H₂₁NO·HCl | [] |

| Molecular Weight | 291.82 g/mol | [] |

| Appearance | Colorless to light yellow solid | [5] |

| Boiling Point | 451.4°C at 760 mmHg (for free base) | [] |

| Melting Point | 95-99°C (for free base) | [5] |

Core Application: A Chiral Auxiliary for Stereoselective Control

The primary utility of (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol lies in its function as a chiral auxiliary, a role that leverages its inherent chirality to guide the formation of new stereocenters.

Principle of Asymmetric Induction

The overarching goal of using a chiral auxiliary is to convert a prochiral substrate into a chiral, enantiomerically enriched product. This is achieved through a multi-step process that relies on the formation of a diastereomeric intermediate. Because diastereomers have different physical properties, they can be separated, or, more commonly, the reaction conditions are biased to form one diastereomer preferentially.

The workflow is as follows:

-

Covalent Attachment: The chiral auxiliary is covalently bonded to the prochiral substrate.

-

Diastereoselective Reaction: A new stereocenter is introduced in a reaction (e.g., alkylation, aldol addition). The auxiliary's steric and electronic properties direct the incoming reagent to one face of the molecule, resulting in a high diastereomeric excess (d.e.).

-

Cleavage and Recovery: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule. The auxiliary can often be recovered and reused, which is a key principle of green chemistry.[1]

Applications in Pharmaceutical Synthesis

This compound serves as a critical chiral building block for synthesizing various pharmaceuticals. Its ability to facilitate the creation of enantiomerically pure compounds is essential for producing drugs with improved efficacy and safety profiles. It is particularly valuable in the synthesis of complex molecules where precise control over stereochemistry is non-negotiable. Beyond its role as an auxiliary, it can also act as a precursor for more complex chiral ligands used in metal-catalyzed asymmetric reactions.[3]

Synthesis and Quality Control

The reliable performance of a chiral auxiliary is directly dependent on its own chemical and enantiomeric purity. Therefore, robust synthesis and stringent quality control are paramount.

Conceptual Synthetic Route

A common strategy for synthesizing chiral amino alcohols involves starting from a readily available, enantiomerically pure precursor from the "chiral pool," such as an amino acid. For the title compound, L-valine is an ideal starting material due to its matching carbon backbone.

A conceptual pathway involves:

-

Reduction: The carboxylic acid of L-valine is reduced to a primary alcohol to form L-valinol.

-

Protection: The amino group of L-valinol is protected (e.g., as a Boc or Cbz derivative) to prevent side reactions.

-

Grignard Addition: The key carbon-carbon bonds are formed by reacting a protected intermediate with a Grignard reagent, such as phenylmagnesium bromide. This step adds the two phenyl groups.

-

Deprotection and Salt Formation: The protecting group is removed, and the resulting free base is treated with hydrochloric acid to yield the final, stable hydrochloride salt.

Experimental Protocol: Quality Control and Characterization

To ensure the identity, purity, and enantiomeric integrity of the final product, a suite of analytical techniques must be employed.

Objective: To verify the chemical structure and assess the purity of a synthesized batch of this compound.

Materials:

-

Synthesized product sample

-

Deuterated solvents (e.g., DMSO-d₆, CDCl₃) for NMR

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Reference standard (if available)

Methodology:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent. The resulting spectrum should show characteristic peaks corresponding to the aromatic protons (diphenyl groups), the methine protons, and the methyl protons of the isobutyl group. The integration of these peaks should match the number of protons in the structure.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The number of unique carbon signals should correspond to the molecular structure.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purity Analysis (Reversed-Phase): Use a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) to determine chemical purity. The purity is calculated based on the area percentage of the main peak. A purity level of >95% is typically required.[]

-

Enantiomeric Purity (Chiral HPLC): Employ a chiral stationary phase (e.g., a polysaccharide-based column) with an appropriate mobile phase (e.g., hexane/isopropanol) to separate the (S) and (R) enantiomers. The enantiomeric excess (e.e.) is determined by comparing the peak areas.

-

-

Mass Spectrometry (MS):

-

Utilize electrospray ionization (ESI) to confirm the molecular weight. The spectrum should show a prominent ion corresponding to the mass of the protonated free base [M+H]⁺.

-

-

Melting Point Analysis:

-

Determine the melting point of the free base and compare it to the literature value (95-99°C) as an indicator of purity.[5]

-

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with any chemical reagent. The following information is based on data for structurally similar compounds and general best practices; users must always consult the specific Safety Data Sheet (SDS) for the product being used.

Hazard Identification and First Aid

Based on GHS classifications for analogous chemicals, this compound and related compounds may present the following hazards.[6]

| Hazard Statement | Description | First Aid Measures |

| H302 | Harmful if swallowed. | If swallowed, make the victim drink water (two glasses at most); do not induce vomiting and call a physician immediately. |

| H314 / H315 | Causes severe skin burns and eye damage / Causes skin irritation. | In case of skin contact, immediately take off all contaminated clothing and rinse skin with water/shower. Call a physician. |

| H319 | Causes serious eye irritation. | In case of eye contact, rinse with plenty of water. Immediately call an ophthalmologist. |

| H335 | May cause respiratory irritation. | If inhaled, move the person to fresh air. Call a physician.[6] |

| H411 | Toxic to aquatic life with long-lasting effects. | Avoid release to the environment. Collect spillage. |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

-

Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. Wash skin thoroughly after handling.[7]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

General Hygiene: Do not eat, drink, or smoke when using this product.

Storage Recommendations

-

Conditions: Store in a well-ventilated place. Keep the container tightly closed.[6]

-

Temperature: Store in a cool, dry place away from direct sunlight.

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.

-

Security: Store in a locked-up area.[6]

Conclusion

This compound is a highly valuable and effective chiral auxiliary for asymmetric synthesis. Its well-defined stereochemistry and steric bulk provide an excellent platform for inducing high levels of stereocontrol in a variety of chemical transformations. For researchers in drug discovery and process development, a comprehensive understanding of its properties, applications, and handling requirements is essential for leveraging its full potential to construct complex chiral molecules safely and efficiently.

References

-

(S)-2-AMINO-3-METHYLBUTAN-1-OL HYDROCHLORIDE | Chemsrc. Chemsrc. [Link]

-

This compound - Appretech Scientific Limited. Appretech Scientific Limited. [Link]

-

(2S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol - ChemBK. ChemBK. [Link]

-

Chiral auxiliary - Wikipedia. Wikipedia. [Link]

-

asymmetric induction-chiral auxiliary (chemmasters.online) - YouTube. YouTube. [Link]

-

GHS 11 (Rev.11) SDS Word 下载CAS: 400870-29-3 Name: (R)-2-Amino-3-methyl-1,1-diphenylbutane - XiXisys. XiXisys. [Link]

-

(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | C17H21NO | CID 854145 - PubChem. PubChem. [Link]

-

(S)-2-amino-3-methyl-4-phenyl-butan-1-ol | C11H17NO - PubChem. PubChem. [Link]

-

Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary - MDPI. MDPI. [Link]

Sources

mechanism of action for Corey-Bakshi-Shibata (CBS) catalysts

An In-Depth Technical Guide to the Mechanism of Action of Corey-Bakshi-Shibata (CBS) Catalysts

Introduction: A Cornerstone of Asymmetric Synthesis

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a fundamental transformation in modern organic synthesis. Among the methodologies developed to achieve this, the Corey-Bakshi-Shibata (CBS) reduction stands as a robust and widely adopted strategy.[1] First reported in its catalytic, highly enantioselective form by the laboratory of E.J. Corey in 1987, this reaction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane source to a ketone.[2][3] The result is a predictable and often exceptionally high level of asymmetric induction, making the CBS reduction an invaluable tool in the synthesis of pharmaceuticals, natural products, and other complex chiral molecules.[2][4]

This guide provides a detailed examination of the CBS catalyst's mechanism of action, moving from the initial activation of the catalyst to the intricate details of the enantiodetermining transition state. We will explore both the classical steric models and modern computational insights that explain its remarkable efficiency and selectivity, offering researchers and drug development professionals a comprehensive understanding of this powerful catalytic system.

The Catalyst: Structure and Dual Activation

The power of the CBS reduction originates from the unique structure of the chiral oxazaborolidine catalyst, which is readily derived from a chiral β-amino alcohol, most commonly (S)- or (R)-prolinol.[5] While the catalyst can be isolated, it is often generated in situ to ensure higher reproducibility, as pre-formed catalysts can degrade during storage.[6][7]

The catalytic cycle is initiated not by the oxazaborolidine alone, but by a complex formed between the catalyst and the borane reducing agent (e.g., BH₃·THF or BH₃·SMe₂). This initial step is crucial as it establishes a system of "dual activation."[8][9]

-

Lewis Base Activation of Borane: The borane (a Lewis acid) coordinates to the lone pair of the endocyclic, Lewis basic nitrogen atom of the oxazaborolidine.[1][3][8] This coordination activates the borane, increasing the hydridic character of its B-H bonds and priming it for hydride delivery.

-

Lewis Acid Enhancement of the Catalyst: Simultaneously, this N→B coordination withdraws electron density from the endocyclic boron atom of the catalyst.[4][8] This markedly enhances the Lewis acidity of the catalyst's boron, making it a more potent binding site for the ketone substrate.

This synergistic activation is a key reason for the enhanced reaction rate of the catalytic CBS reduction compared to the uncatalyzed background hydroboration.[8]

The Catalytic Cycle: A Step-by-Step Mechanistic Dissection

With the active catalyst-borane complex formed, the asymmetric reduction of the ketone proceeds through a highly organized, cyclic pathway. The predictability of the product's stereochemistry is a direct result of the well-defined geometry of the key transition state.

Step 1: Chiral Recognition and Substrate Binding The prochiral ketone substrate coordinates to the highly Lewis-acidic endocyclic boron atom of the active complex.[1] The binding occurs through one of the two lone pairs on the carbonyl oxygen. Stereoelectronic factors favor coordination at the sterically more accessible lone pair—the one positioned closer to the smaller of the ketone's two substituents (Rₛ).[3][8]

Step 2: The Enantiodetermining Transition State Following coordination, the entire assembly organizes into a rigid, six-membered, chair-like transition state.[4][6][8] This is the enantiodetermining step of the reaction. To minimize steric repulsion, the larger substituent of the ketone (Rₗ) preferentially occupies a pseudo-equatorial position, orienting itself away from the chiral framework of the catalyst.[7][10] The smaller substituent (Rₛ) occupies the more sterically confined pseudo-axial position.

Step 3: Intramolecular Hydride Transfer Within this constrained transition state, a hydride ion is transferred from the activated borane moiety to the electrophilic carbonyl carbon of the ketone.[4] This intramolecular delivery ensures that the hydride attacks a specific face (re or si) of the ketone, dictated by the catalyst's chirality and the Rₗ/Rₛ arrangement.

Step 4: Product Release and Catalyst Turnover The hydride transfer results in the formation of an alkoxyborane intermediate, which is coordinated to the catalyst. This intermediate then dissociates, releasing the product precursor and regenerating the active catalyst-borane complex, allowing the cycle to continue.[4][8] There are several proposed pathways for this regeneration, potentially involving displacement by another molecule of borane.[4]

Step 5: Final Workup The reaction is completed by an acidic workup, which hydrolyzes the alkoxyborane species to furnish the final chiral secondary alcohol product.[3][8]

The Origins of Enantioselectivity: Beyond Simple Sterics

For many years, the high enantioselectivity of the CBS reduction was explained almost exclusively by a model based on steric hindrance.[7] In this classical view, the dominant factor is the repulsive interaction between the ketone's large substituent (Rₗ) and the bulky groups on the chiral catalyst (e.g., the diphenyl group in the proline-derived catalyst). The transition state that minimizes this steric clash is heavily favored, leading to a single enantiomeric product.

However, recent high-level computational studies and supporting experimental work have provided a more nuanced and complete picture.[11] While steric repulsion is undeniably a factor, attractive London Dispersion (LD) interactions between the substrate and the catalyst are now understood to be at least as important, and in some cases dominant, in controlling enantioselectivity.[11][12] LD forces are weak, non-covalent interactions arising from temporary fluctuations in electron density. In the CBS transition state, favorable LD interactions can occur between the large, polarizable Rₗ group of the ketone (e.g., an aromatic ring) and the phenyl groups of the catalyst. These attractive forces can selectively stabilize the favored transition state, effectively "pulling" the substrate into the correct orientation for facial-selective hydride attack. This modern view refines our understanding, suggesting that the catalyst creates a chiral pocket where both repulsive steric forces and attractive dispersion forces work in concert to achieve high fidelity in stereochemical communication.

Practical Application & Experimental Protocol

The trustworthiness of a method is confirmed by its reproducibility. The CBS reduction is known for its reliability, provided that key experimental parameters are controlled. As the reaction is highly sensitive to moisture, all procedures must be conducted under strictly anhydrous conditions.[3][7][8]

General Protocol for a Catalytic CBS Reduction

-

Apparatus Setup: A flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar is fitted with a septum and placed under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Preparation:

-

Commercial Solution: The (S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 1.0 M in toluene) is added via syringe (5-10 mol%).

-

In Situ Generation: The precursor amino alcohol (e.g., (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol) (5-10 mol%) is dissolved in anhydrous THF. Borane dimethyl sulfide complex (BH₃·SMe₂) is added, and the mixture is stirred according to literature procedures to form the catalyst.[6]

-

-

Borane Addition: The stoichiometric reducing agent, typically borane-THF complex (BH₃·THF, 1.0 M solution), is added slowly via syringe (0.6 - 1.0 equivalents). The solution is stirred at room temperature for 10-15 minutes.

-

Substrate Addition & Reaction: The flask is cooled to the desired temperature (often between -20 °C and 0 °C to maximize enantioselectivity).[1][6] The ketone, dissolved in a minimal amount of anhydrous THF, is added dropwise over several minutes.

-

Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching & Workup: The reaction is quenched by the slow, careful addition of methanol at the reaction temperature. The mixture is then warmed to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1N HCl). The aqueous layer is extracted, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

Purification & Analysis: The crude alcohol is purified by flash column chromatography. The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral gas chromatography (GC).

Substrate Scope and Performance Data

The CBS reduction is effective for a broad range of prochiral ketones.[1] Aryl alkyl ketones are particularly excellent substrates, typically yielding products with outstanding enantioselectivity. Performance with dialkyl ketones can be more variable and is highly dependent on the steric differentiation between the two alkyl groups.

| Substrate Class | Example Substrate | Catalyst (mol%) | Reductant | Temp (°C) | Yield (%) | ee (%) |

| Aryl Alkyl Ketone | Acetophenone | (S)-Me-CBS (10) | BH₃·SMe₂ | 25 | 95 | 97 (R) |

| Aryl Alkyl Ketone | 1-Tetralone | (S)-Me-CBS (5) | BH₃·THF | -20 | 98 | 94 (S) |

| Dialkyl Ketone | 3-Heptanone | (S)-Bu-CBS (10) | BH₃·SMe₂ | -30 | 85 | 92 (S) |

| α,β-Unsaturated | Benzalacetone | (R)-Me-CBS (10) | Catecholborane | -78 | 91 | 96 (S) |

| Heteroaromatic | 2-Acetylfuran | (S)-Me-CBS (10) | BH₃·SMe₂ | -40 | 90 | 95 (R) |

Note: Data are representative values compiled from various literature sources to illustrate typical performance. Actual results may vary based on specific conditions and substrate purity.

Conclusion

The Corey-Bakshi-Shibata catalyst operates through a sophisticated and highly organized catalytic cycle characterized by a dual-activation mechanism. By bringing the ketone substrate and borane reductant into a well-defined chiral environment, the catalyst facilitates a face-selective intramolecular hydride transfer, leading to exceptional levels of enantioselectivity. While classical steric models provide a foundational understanding, a modern perspective incorporating the crucial role of attractive London dispersion forces offers a more complete explanation for the catalyst's remarkable efficacy. Its operational simplicity, broad substrate scope, and predictable stereochemical outcome have cemented the CBS reduction as an indispensable method for academic and industrial chemists engaged in the art of asymmetric synthesis.

References

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Available at: [Link]

-

Grokipedia. CBS catalyst. Available at: [Link]

-

Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2349. Available at: [Link]

-

Wikipedia. Corey–Itsuno reduction. Available at: [Link]

-

Allery, A. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. Available at: [Link]

-

Organic Chemistry Portal. Corey-Bakshi-Shibata Reduction. Available at: [Link]

-

Nett, A. J. (2016). The Corey-Bakshi-Shibata Reduction: Mechanistic and Synthetic Considerations. In Lewis Base Catalysis in Organic Synthesis. ResearchGate. Available at: [Link]

-

Wikipedia. CBS catalyst. Available at: [Link]

-

Eschmann, C., et al. (2021). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition, 60(9), 4823-4830. Available at: [Link]

-

Wikipedia. Enantioselective reduction of ketones. Available at: [Link]

-

Organic Chemistry [YouTube Channel]. (2020). Corey-Bakshi-Shibata (CBS) Reduction [Video]. YouTube. Available at: [Link]

-

ResearchGate. Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Available at: [Link]

-

Pal, S., et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Organic & Biomolecular Chemistry. Available at: [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. Available at: [Link]

-

R Discovery. The Corey–Bakshi–Shibata Reduction: Mechanistic and Synthetic Considerations – Bifunctional Lewis Base Catalysis with Dual Activation. Available at: [Link]

-

SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. Available at: [Link]

-

Resonance – Journal of Science Education. (2023). Name Reactions and Catalysts Developed by Indian Chemists. Available at: [Link]

Sources

- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. m.youtube.com [m.youtube.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CBS catalyst - Wikipedia [en.wikipedia.org]

- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]

- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Navigating the Safety Profile of (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol HCl: A Technical Guide for Researchers

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been compiled to provide a comprehensive safety overview for (S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol HCl. A specific Safety Data Sheet (SDS) for the hydrochloride salt was not publicly available at the time of writing. Therefore, this guide is synthesized from the available safety data for the free base, (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, and established safety protocols for structurally similar chiral amino alcohols.[1] Users must conduct their own risk assessments and adhere to all institutional and regulatory safety guidelines.

Introduction: Understanding the Compound and Its Context

(S)-2-Amino-3-methyl-1,1-diphenylbutan-1-ol, a chiral amino alcohol, and its hydrochloride salt are valuable building blocks in pharmaceutical and chemical synthesis.[2][3][4] The presence of both an amine and an alcohol functional group on a chiral scaffold makes it a versatile synthon for creating complex molecules with specific stereochemistry, which is often critical for biological activity. As with any chemical entity in a laboratory setting, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of researchers and the integrity of the research itself. This guide provides an in-depth analysis of the known safety data to empower researchers to handle this compound with the highest degree of safety and efficacy.

Hazard Identification and Risk Analysis

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, the free base, (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol, is classified with the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation.[1]

-

Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1]

The hydrochloride salt is expected to exhibit a similar hazard profile. As a solid, the primary routes of exposure are inhalation of the powder, dermal contact, and eye contact. The causality behind these classifications lies in the chemical nature of amino alcohols. The basicity of the amino group and the reactivity of the hydroxyl group can lead to irritation upon contact with mucous membranes and skin.

Table 1: GHS Hazard Classification for (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol [1]

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Core Safety Protocols: Handling and Storage

A proactive approach to safety is essential when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.

Engineering Controls and Ventilation

The primary engineering control for handling this powdered substance is a certified chemical fume hood.[5] All weighing and transfer operations should be conducted within the fume hood to prevent the dispersion of airborne particles into the laboratory environment. The fume hood sash should be kept at the lowest practical height to maximize capture efficiency.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of personal safety. The choice of PPE should be based on a thorough risk assessment of the specific procedure being undertaken.[6][7][8]

-

Eye and Face Protection: Chemical splash goggles are mandatory to protect against eye irritation.[7][9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing or powder dispersal.[8]

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required to prevent skin contact.[9] Gloves should be inspected for integrity before each use and changed immediately if contaminated.

-

Protective Clothing: A laboratory coat is essential to protect street clothing and skin.[7] Long-sleeved garments and closed-toe shoes are also required.[7]

-

Respiratory Protection: For routine handling within a fume hood, additional respiratory protection is typically not necessary. However, if there is a potential for generating significant amounts of dust outside of a fume hood, a NIOSH-approved N95 respirator or higher should be used.[10]

Caption: PPE Selection Workflow for Handling the Compound.

Storage Requirements

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.[11]

-

Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[11][12]

Emergency Procedures: A Self-Validating System

Preparedness is key to effectively managing any laboratory incident. The following procedures provide a framework for responding to emergencies involving this compound.

First-Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.[11][12]

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if skin irritation develops or persists.

-

Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures

A prompt and well-executed response to a spill is critical to prevent further contamination and exposure.

Step-by-Step Spill Cleanup Protocol (Minor Spill):

-

Alert Personnel: Immediately alert others in the vicinity of the spill.

-